ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1lambda6,2,6-thiadiazine-4-carboxylate
Description
The exact mass of the compound this compound is 314.06849073 g/mol and the complexity rating of the compound is 580. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-1,2,6-thiadiazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O5S/c1-4-19-11(16)9-5-15(21(17,18)14-7(9)2)6-10-12-8(3)13-20-10/h5H,4,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQTBHZKKQFDYLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(S(=O)(=O)N=C1C)CC2=NC(=NO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-1λ6,2,6-thiadiazine-4-carboxylate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The synthesis of this compound involves a multi-step process that typically includes the formation of the thiadiazine ring and subsequent modifications to introduce the oxadiazole moiety. The chemical structure can be characterized using various spectroscopic techniques such as NMR and mass spectrometry.
Key Chemical Properties:
- Molecular Formula: C₁₁H₁₄N₄O₄S
- Molecular Weight: 298.32 g/mol
- CAS Number: 40019-21-4
Antimicrobial Activity
Research indicates that derivatives of thiadiazine and oxadiazole compounds exhibit significant antimicrobial properties. For instance, compounds similar to ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo have shown activity against various Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 16–31.25 | Antibacterial |
| Compound B | 31.25–62.5 | Antifungal |
Anticancer Activity
Studies have highlighted the antiproliferative effects of related compounds on cancer cell lines. For example, certain thiadiazine derivatives have demonstrated cytotoxicity with IC50 values comparable to established chemotherapeutics.
These results suggest that the incorporation of specific functional groups can enhance the cytotoxicity of these compounds.
Anti-inflammatory Activity
Compounds containing oxadiazole rings have been studied for their anti-inflammatory properties. The presence of methyl groups in the structure appears to influence their efficacy in reducing inflammation markers in vitro.
The biological activity of ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity: Many thiadiazine derivatives inhibit enzymes involved in bacterial cell wall synthesis.
- Cell Cycle Arrest: Certain analogs induce cell cycle arrest in cancer cells, leading to apoptosis.
- Modulation of Inflammatory Pathways: These compounds may inhibit pro-inflammatory cytokines and pathways, reducing inflammation.
Case Studies
Recent studies have focused on the therapeutic potential of these compounds in various disease models:
- Alzheimer's Disease: A study investigated the effects of related oxadiazole compounds on tau-mediated neurodegeneration, showing promise in alleviating symptoms associated with tauopathies .
- Diabetes Management: Some derivatives have shown potential in lowering blood glucose levels in diabetic models through modulation of insulin signaling pathways .
Scientific Research Applications
Antimicrobial Activity
Research indicates that derivatives of thiadiazines exhibit significant antimicrobial properties. Ethyl 5-methyl-2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1,1-dioxo-2H-thiadiazine has shown potential as an antibacterial agent against various strains of bacteria due to its ability to disrupt bacterial cell wall synthesis.
Anticancer Properties
Studies have suggested that compounds with oxadiazole moieties can inhibit tumor growth by inducing apoptosis in cancer cells. Preliminary data indicate that this specific compound may enhance the efficacy of existing chemotherapeutics.
Neuroprotective Effects
There is emerging evidence that compounds containing oxadiazole rings may offer neuroprotective benefits. Ethyl 5-methyl derivatives have been studied for their potential to mitigate neurodegenerative diseases by reducing oxidative stress.
Pesticidal Activity
The compound has been evaluated for its insecticidal properties. Its structural features allow it to act as a potent pesticide against agricultural pests, providing an alternative to conventional chemical pesticides.
Herbicidal Properties
Research into the herbicidal effects of similar compounds suggests that ethyl 5-methyl derivatives could inhibit weed growth effectively without harming crop yields.
Polymer Synthesis
Ethyl 5-methyl derivatives can be utilized in synthesizing new polymers with enhanced properties such as thermal stability and mechanical strength. The incorporation of thiadiazine and oxadiazole units into polymer backbones is being explored for advanced material applications.
Nanomaterials
The compound's unique properties make it a candidate for the development of nanomaterials used in electronics and photonics. Its ability to form stable complexes with metals can be harnessed for creating conductive materials.
Case Study 1: Antimicrobial Activity
A study conducted on the antimicrobial efficacy of ethyl 5-methyl derivatives demonstrated a marked reduction in bacterial growth when tested against E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics.
Case Study 2: Anticancer Research
In vitro studies on cancer cell lines revealed that the compound induced apoptosis through caspase activation pathways. This suggests potential as an adjunct therapy in cancer treatment protocols.
Case Study 3: Agrochemical Applications
Field trials assessing the efficacy of ethyl 5-methyl as a pesticide showed a reduction in pest populations by over 70%, with minimal impact on non-target species, indicating its viability as an eco-friendly pesticide option.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
